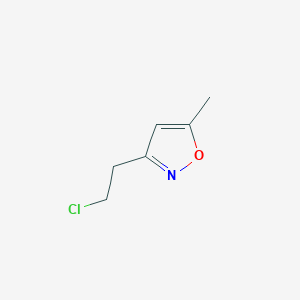

3-(2-Chloro-ethyl)-5-methyl-isoxazole

説明

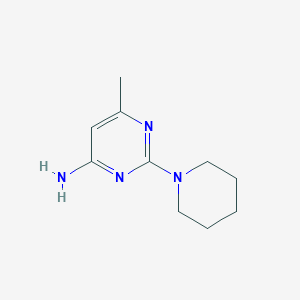

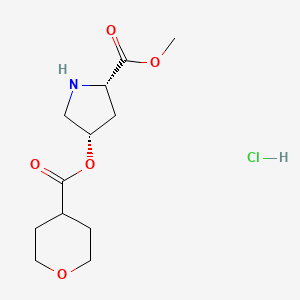

3-(2-Chloro-ethyl)-5-methyl-isoxazole is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Techniques

Visible Light Induced Synthesis : A methodology for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones was developed using visible light-induced multicomponent reactions. This technique is efficient and does not require any phase transfer catalyst or promoter (Saikh, Das, & Ghosh, 2013).

One-Pot Three-Component Synthesis : 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones were synthesized using a one-pot three-component synthesis method. This process is characterized by mild reaction conditions, high yields, and operational simplicity (Liu & Hou, 2012).

Biological and Chemical Applications

Anticancer and Electrochemical Properties : Research on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives showed notable anticancer activity against lung cancer cells. These compounds also displayed significant electrochemical behavior, indicating potential as antioxidants (Badiger, Khatavi, & Kamanna, 2022).

Antimicrobial Activity : A study involving the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones demonstrated antimicrobial activity, particularly against Staphylococcus aureus. Some compounds also showed antifungal activity comparable to standard treatments (Banpurkar, Wazalwar, & Perdih, 2018).

Advanced Synthesis Methods

Sulfated Polyborate Catalysis : A rapid and efficient synthesis method for 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using sulfated polyborate as a catalyst has been developed. This method features short reaction time, high yields, and eco-friendly procedures (Patil, Mudaliar, & Chaturbhuj, 2017).

Ultrasound-Assisted Synthesis : An ultrasound-assisted method has been developed for synthesizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This method is advantageous due to shorter reaction times, high yields, and the avoidance of using organic solvents (Safari, Ahmadzadeh, & Zarnegar, 2016).

作用機序

Target of Action

It is known that similar compounds, such as cyclophosphamide, belong to the group of alkylating cytostatics . Alkylating agents work by attaching alkyl groups to DNA bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Mode of Action

The mode of action of 3-(2-Chloro-ethyl)-5-methyl-isoxazole is likely similar to other alkylating agents. These agents form electrophilic substances when dissolved in aqueous solution and trigger alkylation of nucleophilic functional groups on macromolecules such as sulfhydryl groups, amino groups, hydroxyl groups, carboxyl groups, and phosphate groups . This alkylation impairs the function of DNA as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis .

Biochemical Pathways

It is known that alkylating agents like cyclophosphamide can lead to the formation of the actual alkylating metabolite phosphoreamide mustard (pam) in vitro . This process involves the uncritical transfer of the chemical processes that lead to the formation of PAM from the pharmacologically active metabolite aldophosphamide (ALD) .

Pharmacokinetics

Ifosfamide is known to undergo extensive metabolism, and the identification of specific isoenzymes responsible for its metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways .

Result of Action

It is known that alkylating agents can cause dna damage via the formation of cross-links (bonds between atoms in the dna) which prevents dna from being separated for synthesis or transcription .

特性

IUPAC Name |

3-(2-chloroethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACIJCHEBUTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)

![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)

amine](/img/structure/B1426358.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)

![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)